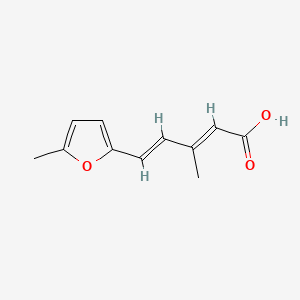
3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid, also known as sulfoxaflor, is a novel insecticide that has been developed to control a wide range of insect pests. This compound was first discovered by Dow AgroSciences and was later approved for use in the United States in 2013. Since then, sulfoxaflor has become an important tool for pest management in agriculture and horticulture.
Wirkmechanismus
Sulfoxaflor acts on the nicotinic acetylcholine receptors in insects, which are responsible for transmitting nerve impulses. When 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid binds to these receptors, it causes a disruption in the transmission of nerve impulses, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
Sulfoxaflor has been shown to have minimal impact on non-target organisms, including mammals and birds. This is due to the unique mode of action of this compound, which targets specific receptors in insects. However, research has shown that this compound may have some impact on beneficial insects, such as bees, which are important for pollination.
Vorteile Und Einschränkungen Für Laborexperimente
Sulfoxaflor has several advantages for use in lab experiments, including its high efficacy against a wide range of insect pests and its unique mode of action. However, one limitation of 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid is that it may have some impact on non-target organisms, which must be carefully considered when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid, including the development of new formulations and application methods to improve efficacy and reduce non-target effects. Additionally, research is needed to better understand the impact of this compound on beneficial insects, such as bees, and to develop strategies to mitigate any negative effects. Finally, research is needed to explore the potential use of this compound in integrated pest management programs, which combine multiple pest control strategies to reduce the reliance on chemical insecticides.
Synthesemethoden
The synthesis of 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid involves several steps, including the reaction of 5-methyl-2-furancarboxaldehyde with malonic acid, followed by the addition of methyl vinyl ketone. The resulting compound is then treated with sulfuric acid to form the final product. This synthesis method has been optimized to produce high yields of this compound with minimal impurities.
Wissenschaftliche Forschungsanwendungen
Sulfoxaflor has been extensively studied for its efficacy in controlling a wide range of insect pests, including aphids, thrips, and whiteflies. Research has shown that 3-methyl-5-(5-methyl-2-furyl)-2,4-pentadienoic acid acts on the nicotinic acetylcholine receptors in insects, resulting in paralysis and death. This mode of action is unique compared to other insecticides, which makes this compound an important tool for pest management.
Eigenschaften
IUPAC Name |
(2E,4E)-3-methyl-5-(5-methylfuran-2-yl)penta-2,4-dienoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(7-11(12)13)3-5-10-6-4-9(2)14-10/h3-7H,1-2H3,(H,12,13)/b5-3+,8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJUOHSFXVJLLK-VSAQMIDASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=C/C(=O)O)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
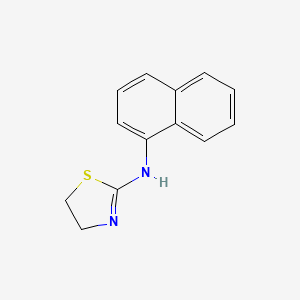


![N'-[2-(2-chlorophenoxy)acetyl]isonicotinohydrazide](/img/structure/B5795494.png)

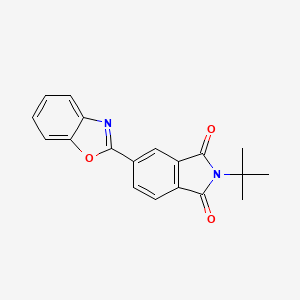
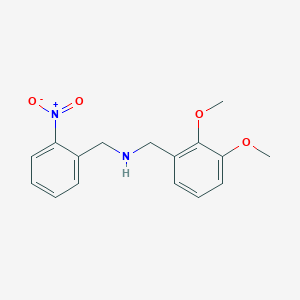
![3-[5-(4-fluorophenyl)-2-furyl]acrylic acid](/img/structure/B5795528.png)
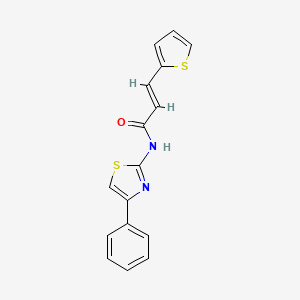
![[(7-methoxy-1,3-benzodioxol-5-yl)methylene]malononitrile](/img/structure/B5795550.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)


![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5795572.png)
